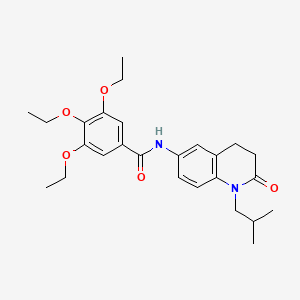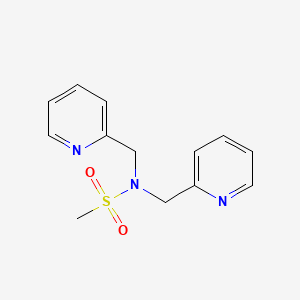
((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine is an organic compound that features both sulfonyl and amine functional groups
Mécanisme D'action
Target of Action
The primary targets of ((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine are currently unknown. This compound is a sulfone analog of 4-chlorophenyl methyl sulfide
Mode of Action
It is known that sulfone compounds can interact with various biological targets, leading to changes in cellular processes
Result of Action
Given the diverse biological activities of sulfone compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorobenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-Chlorobenzenesulfonyl chloride+4-Fluorobenzylamine→this compound+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be a site for nucleophilic attack, leading to the substitution of the sulfonyl group with other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include nitroso and nitro compounds.
Reduction: Products include sulfides.
Applications De Recherche Scientifique
Chemistry
((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of sulfonyl and amine groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical modifications makes it a versatile building block for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((4-Chlorophenyl)sulfonyl)methylamine
- ((4-Fluorophenyl)sulfonyl)methylamine
- ((4-Chlorophenyl)sulfonyl)((4-chlorophenyl)methyl)amine
Uniqueness
((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the fluorine atom can enhance the compound’s stability and reactivity, providing advantages over similar compounds.
Propriétés
IUPAC Name |
4-chloro-N-[(4-fluorophenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-3-7-13(8-4-11)19(17,18)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRRQEPAUAJFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976546 |
Source


|
| Record name | 4-Chloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6105-47-1 |
Source


|
| Record name | 4-Chloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide](/img/structure/B2898325.png)





![N-benzyl-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-4-methylbenzamide](/img/structure/B2898338.png)

![15-Hydroxy-17-thia-2,12,14-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,8,11(16),14-pentaen-13-one](/img/structure/B2898340.png)
![6-Tert-butyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2898342.png)
![N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2898344.png)
![N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2898345.png)

